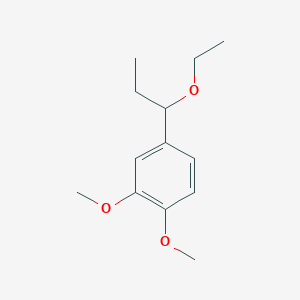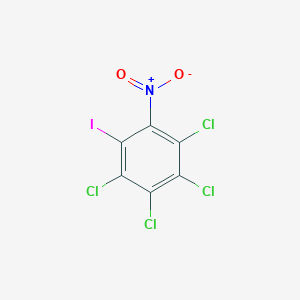
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene is an organic compound with the molecular formula C6Cl4IN2O2 It is a derivative of benzene, where four chlorine atoms, one iodine atom, and one nitro group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be synthesized through a multi-step process involving the chlorination, iodination, and nitration of benzene derivatives. One common method involves the following steps:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce tetrachlorobenzene.
Iodination: Tetrachlorobenzene is then iodinated using iodine and an oxidizing agent such as nitric acid to introduce the iodine atom.
Nitration: The iodinated tetrachlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Reduction: The major product is 1,2,3,4-Tetrachloro-5-iodo-6-aminobenzene.
Oxidation: Products include nitroso derivatives or other oxidized forms of the compound.
科学的研究の応用
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
1,2,3,4-Tetrachloro-5-iodo-6-nitrobenzene can be compared with other halogenated nitrobenzenes such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
1,2,3,5-Tetrachloro-4-nitrobenzene: Different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
1,2,3,4-Tetrachloro-5-nitrobenzene:
The uniqueness of this compound lies in the presence of both iodine and nitro groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
56892-57-0 |
|---|---|
分子式 |
C6Cl4INO2 |
分子量 |
386.8 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-iodo-6-nitrobenzene |
InChI |
InChI=1S/C6Cl4INO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
InChIキー |
IBJHHBRMWNXZST-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1I)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


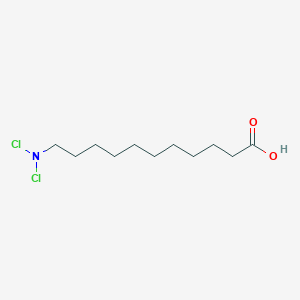

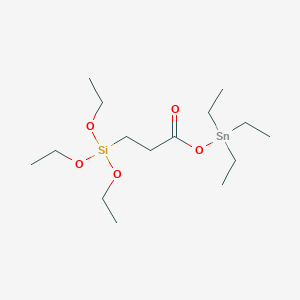
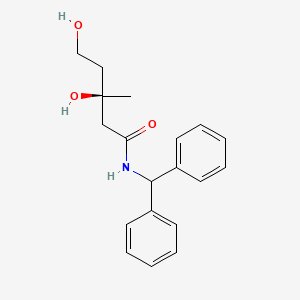
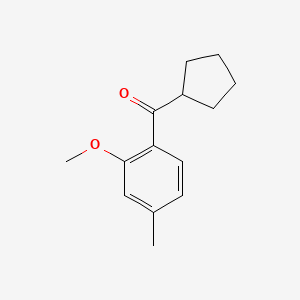

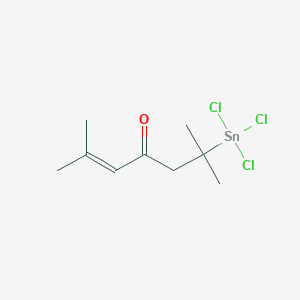
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

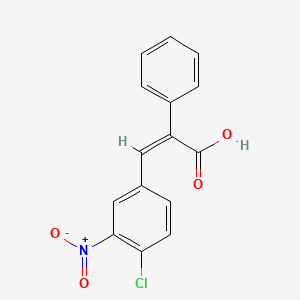
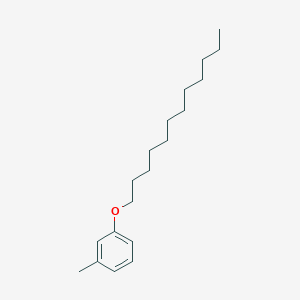
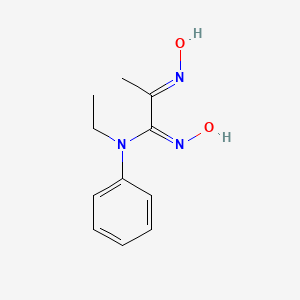
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)
